2-Chloro-5-trifluoromethylbenzyl chloride physical properties
2-Chloro-5-trifluoromethylbenzyl chloride physical properties
An In-Depth Technical Guide to 2-Chloro-5-trifluoromethylbenzyl Chloride: Properties, Synthesis, and Applications
Abstract
2-Chloro-5-(trifluoromethyl)benzyl chloride is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a reactive benzylic chloride for synthetic elaboration and two distinct electron-withdrawing groups on the aromatic ring, makes it a versatile intermediate. The presence of the trifluoromethyl group is particularly notable, as its incorporation into bioactive molecules can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzyl chloride, detailed synthetic and purification protocols, an analysis of its chemical reactivity, and a discussion of its applications in research and drug development. Safety and handling protocols based on data from analogous compounds are also presented.
Physicochemical and Spectroscopic Properties
The strategic placement of chloro and trifluoromethyl substituents on the benzyl chloride framework governs its physical properties and reactivity. A summary of its key identifiers and properties is presented below.
Table 1: Physical and Chemical Properties of 2-Chloro-5-(trifluoromethyl)benzyl chloride
| Property | Value | Source |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)benzyl chloride | [3] |
| CAS Number | 22902-87-0 | [3] |
| Molecular Formula | C₈H₅Cl₂F₃ | [3] |
| Molecular Weight | 229.03 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar compounds |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
Spectroscopic Profile
While specific spectral data for this exact compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous molecules.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct regions. The benzylic protons (-CH₂Cl) should appear as a sharp singlet, typically in the range of δ 4.6-4.8 ppm. The aromatic region should display complex splitting patterns for the three protons on the ring, likely between δ 7.3-7.8 ppm, influenced by the electron-withdrawing effects of the Cl and CF₃ groups.
-
¹³C NMR Spectroscopy : The carbon spectrum would feature a signal for the benzylic carbon (-CH₂Cl) around δ 45-50 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The six aromatic carbons would resonate in the δ 120-140 ppm range, with their specific shifts determined by the substitution pattern.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several key absorption bands. Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the C-Cl stretch of the benzyl chloride moiety is typically found around 700-800 cm⁻¹.[1]
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 228, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Key fragmentation pathways would include the loss of a chlorine radical (·Cl) to form a stable benzylic cation, and potential fragmentation of the trifluoromethyl group.[4]
Synthesis and Purification
2-Chloro-5-(trifluoromethyl)benzyl chloride can be synthesized via two primary routes: chlorination of the corresponding benzyl alcohol or direct chloromethylation of the substituted benzene precursor.
Method 1: Chlorination of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
This is a common and efficient method for preparing benzyl chlorides from their corresponding alcohols. The synthesis involves the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.0 eq.).
-
Solvent Addition: Dissolve the alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq.) dropwise via a syringe. Causality Note: The reaction is exothermic, and slow addition prevents a dangerous temperature increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Caption: Nucleophilic substitution reactions.
Applications in Research and Drug Development
2-Chloro-5-(trifluoromethyl)benzyl chloride is not typically an end-product but rather a crucial building block for constructing more complex molecular targets.
-
Pharmaceutical Synthesis: Its primary application is in medicinal chemistry. The trifluoromethyl group is a "bioisostere" for other groups and is known to improve a drug candidate's profile by increasing its metabolic stability (blocking sites of oxidation) and enhancing its lipophilicity, which can improve cell membrane permeability. [1][2]The benzyl chloride handle allows for the straightforward attachment of this valuable substituted phenyl ring to various scaffolds. Many FDA-approved drugs contain chlorine, highlighting the importance of chlorinated intermediates. [5]
-
Agrochemical Development: Similar to pharmaceuticals, the introduction of trifluoromethylated and chlorinated aromatic moieties can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: This compound can be used to synthesize specialty polymers and other materials where the unique electronic and steric properties of the substituted ring are desired.
Safety, Handling, and Storage
As a member of the benzyl chloride class of compounds, 2-Chloro-5-(trifluoromethyl)benzyl chloride should be handled as a hazardous substance. [6]
-
Hazard Identification: Based on analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage. [7]It is a lachrymator (tear-producing agent) and is harmful if inhaled or swallowed. [6]It reacts with water and moisture to produce corrosive hydrogen chloride gas. [6]
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory. Avoid breathing vapors. [7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as water, bases, alcohols, amines, and oxidizing agents. [8]Store in a locked, corrosives-compatible cabinet. [7]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [7] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7] * Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7]
-
References
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
-
P&S Chemicals. (n.d.). Product information, 2-Chloro-5-(trifluoromethyl)benzyl chloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
